molecular formula C8H8F3NO2S B13306984 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid

Katalognummer: B13306984
Molekulargewicht: 239.22 g/mol
InChI-Schlüssel: RPSVZWNDXKKUGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid is a synthetic organic compound that features a trifluoromethyl group attached to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclocondensation reaction involving a thiourea derivative and a halogenated ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the use of a catalyst, such as copper or palladium, to facilitate the reaction.

    Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, sodium methoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazole derivatives

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid has several scientific research applications:

    Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its ability to act as a peroxisome proliferator-activated receptor agonist.

    Agrochemicals: The trifluoromethyl group imparts stability and bioactivity, making the compound a potential candidate for developing new agrochemicals.

    Materials Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid is unique due to its specific trifluoromethyl-thiazole structure, which imparts distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications.

Eigenschaften

Molekularformel

C8H8F3NO2S

Molekulargewicht

239.22 g/mol

IUPAC-Name

2-methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid

InChI

InChI=1S/C8H8F3NO2S/c1-7(2,6(13)14)4-3-15-5(12-4)8(9,10)11/h3H,1-2H3,(H,13,14)

InChI-Schlüssel

RPSVZWNDXKKUGY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CSC(=N1)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.